molecular formula C10H10FNO2 B2418362 7-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 1936263-26-1

7-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No. B2418362
CAS RN: 1936263-26-1
M. Wt: 195.193
InChI Key: RMNJQCDUYGIVGT-UHFFFAOYSA-N
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Description

“7-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid” is a synthetic compound with the CAS Number: 1936263-26-1 . It has a molecular weight of 195.19 and is typically stored at room temperature . The compound is usually in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid” and its InChI Code is "1S/C10H10FNO2/c11-8-5-9-6(2-1-3-12-9)4-7(8)10(13)14/h4-5,12H,1-3H2,(H,13,14)" .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 195.19 .

Scientific Research Applications

Antimycobacterial Activities

7-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid derivatives have shown promising antimycobacterial activities. For instance, Senthilkumar et al. (2009) synthesized various novel fluoroquinolones with significant in vitro and in vivo activities against Mycobacterium tuberculosis, including multi-drug-resistant strains (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009). Additionally, Senthilkumar et al. (2008) reported that certain synthesized compounds from this class significantly reduced mycobacterial load in lung and spleen tissues in an in vivo animal model (Senthilkumar, Dinakaran, Banerjee, Devakaram, Yogeeswari, China, Nagaraja, & Sriram, 2008).

Antibacterial Properties

Research by Ziegler et al. (1989) and Cooper et al. (1990) demonstrated that 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid derivatives possess significant antibacterial activity. These derivatives were more active against Gram-positive and Gram-negative bacteria compared to other compounds (Ziegler, Curran, Kuck, Harris, & Lin, 1989); (Cooper, Klock, Chu, & Fernandes, 1990).

Anticancer Potential

Al-Trawneh et al. (2010) reported on the synthesis of tetracyclic fluoroquinolones with notable antibacterial and anticancer activities. They demonstrated growth inhibition against breast tumor and non-small cell lung cancer cells, highlighting the potential dual use of these compounds in cancer therapy (Al-Trawneh, Zahra, Kamal, El-Abadelah, Zani, Incerti, Cavazzoni, Alfieri, Petronini, & Vicini, 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-8-5-9-6(2-1-3-12-9)4-7(8)10(13)14/h4-5,12H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNJQCDUYGIVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2NC1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

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